(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Properties
IUPAC Name |
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7?,8-,9?,10?,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWDKKMLIQCMR-IBNVYBROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as 1-salicylate glucuronide, is a phenolic glycoside that has garnered attention for its biological activities and potential therapeutic applications. This compound is primarily recognized as a metabolite of salicylic acid and is involved in various biochemical pathways, including glucuronidation, which enhances the solubility and excretion of drugs and toxins.
- IUPAC Name : (2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Molecular Formula : C13H14O9
- Molecular Weight : 314.2449 g/mol
- CAS Number : 7695-70-7
1-salicylate glucuronide is formed through the glucuronidation of salicylic acid by UDP-glucuronosyltransferase (UGT) enzymes. This process involves the transfer of a glucuronic acid moiety to salicylic acid, enhancing its water solubility and facilitating its excretion via the kidneys. The primary UGT isoform involved in this reaction is UGT1A9 .
Antioxidant Activity
Research indicates that phenolic compounds like 1-salicylate glucuronide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Anti-inflammatory Effects
1-salicylate glucuronide has been shown to modulate inflammatory responses. Its metabolism from salicylic acid suggests potential anti-inflammatory effects similar to those observed with aspirin. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .
Pharmacokinetics
The pharmacokinetics of 1-salicylate glucuronide involve its formation from salicylic acid through UGT-mediated reactions. Factors such as pH and the presence of other substances can influence the activity of UGT isoforms and subsequently affect the metabolism of this compound.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various phenolic compounds, including 1-salicylate glucuronide. Results demonstrated that this compound effectively reduced oxidative damage in cellular models, suggesting its potential use as a dietary antioxidant.
Study 2: Inflammatory Response Modulation
In a clinical trial involving patients with inflammatory conditions, supplementation with salicylic acid derivatives led to decreased levels of inflammatory markers. The metabolites, including 1-salicylate glucuronide, were identified as key contributors to these effects.
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research indicates that compounds similar to (3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that the hydroxyl groups in the structure contribute to its ability to scavenge free radicals effectively .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. Its ability to inhibit pro-inflammatory cytokines makes it a potential candidate for developing therapeutic agents aimed at treating inflammatory diseases such as arthritis and colitis .
1.3 Antimicrobial Properties
Preliminary studies suggest that (3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid possesses antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antibiotics or preservatives in food and pharmaceutical industries .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways of pathogens, thereby preventing their growth and proliferation. Such applications are particularly relevant in drug development for infectious diseases .
2.2 Metabolic Pathway Modulation
Research indicates that (3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can modulate metabolic pathways in human cells. This modulation can lead to enhanced cellular responses to stress and improved metabolic health .
Environmental Applications
3.1 Bioremediation
The compound's structural characteristics allow it to interact with various pollutants in the environment. Its application in bioremediation processes could help in the degradation of toxic compounds such as heavy metals and organic pollutants in soil and water systems .
3.2 Plant Growth Promotion
Studies have shown that derivatives of this compound can promote plant growth by enhancing nutrient uptake and improving resistance to environmental stresses such as drought and salinity . This application is particularly beneficial in sustainable agriculture practices.
Case Studies
Comparison with Similar Compounds
Structural Analogues with Phenolic/Ester Substituents
Compounds with Complex Aromatic Substituents
| Baicalin [(2S,3S,4S,5R,6S)-6-(5,6-Dihydroxy-4-Oxo-2-Phenylchromen-7-Yl)Oxy-Oxane-2-Carboxylic Acid] | Chromene-derived substituent (flavonoid) | Neuroprotective agent; inhibits TLR/NF-κB pathways | Chromene moiety enables antioxidant and anti-inflammatory effects; distinct from detoxification roles of salicylate glucuronide. | | 6-[2-(3,4-Dihydroxyphenyl)-5-Hydroxy-4-Oxochromen-7-Yl]Oxy-Oxane-2-Carboxylic Acid | Chromen-7-yloxy group | SARS-CoV-2 PLpro enzyme inhibitor | Antiviral activity linked to chromene’s interaction with viral proteases; structurally more complex than salicylate glucuronide. |
Functional Derivatives in Microbial and Plant Systems
| 6-[2-(Carboxymethyl)-3,5-Dihydroxy-6-(3-Methylbut-2-En-1-Yl)Phenoxy]-Oxane-2-Carboxylic Acid | Prenylated phenoxy group | Biofungicide (Lysobacter enzymogenes) | Prenyl group enhances antifungal activity; carboxymethyl modifies solubility. | | 6-(Carboxymethoxy)-3,4,5-Trihydroxyoxane-2-Carboxylic Acid | Carboxymethoxy group | Differential metabolite in colitis mice | Shorter chain length (methoxy vs. |
Key Research Findings and Data
Metabolic and Pharmacokinetic Insights
Structural-Activity Relationships (SAR)
- Substituent Hydrophobicity: Compounds with alkyl or prenyl groups (e.g., 4-ethyl-2-methoxyphenoxy , prenylated phenoxy ) show enhanced membrane permeability and tissue retention.
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid in salicylate glucuronide) increase solubility and interaction with polar enzymes like UGTs .
- Steric Effects : Bulky substituents (e.g., chromene in baicalin ) restrict binding to narrow enzymatic pockets but enable interactions with viral proteases or inflammatory receptors.
Preparation Methods
Protection of Hydroxyl Groups
The hydroxyl groups on the glucuronic acid moiety must be protected to prevent undesired side reactions during coupling. Common protecting groups include acetyl, benzyl, and silyl ethers. For example, acetyl protection is achieved using acetic anhydride in pyridine, yielding peracetylated glucuronic acid derivatives. This step ensures selective reactivity at the 6-position hydroxyl group, which is critical for subsequent glycosylation.
Glycosidic Bond Formation via Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone for forming ether linkages between the glucuronic acid derivative and 2-carboxyphenol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the 6-hydroxyl group of the protected glucuronate acts as a nucleophile, displacing a leaving group on the phenolic precursor. This method retains the stereochemical configuration at the 3S and 6S positions, ensuring enantiomeric purity.
Deprotection and Acidic Workup
Following coupling, deprotection regenerates the free hydroxyl and carboxylic acid groups. Hydrolysis under basic conditions (e.g., sodium hydroxide in methanol/water) removes acetyl groups, while acidic workup (e.g., HCl) protonates the carboxylate. For instance, a 90% yield of the final product is achieved using 2N NaOH at 60°C for 4 hours, followed by neutralization with HCl.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yields. A patent describing the synthesis of 3-isoxazolecarboxylic acid highlights the use of ethyl acetate for extraction and sodium bicarbonate for purification, techniques adaptable to the target compound’s workup.
Green Chemistry Principles
Solvent selection and waste minimization are critical. Ethyl acetate, a low-toxicity solvent, is preferred for extractions, while catalytic reagents replace stoichiometric agents to reduce environmental impact. For example, enzymatic catalysts in glycosylation steps can enhance atom economy, aligning with sustainable practices.
Biotechnological and Enzymatic Approaches
UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis
Enzymatic methods leverage UGTs to transfer glucuronic acid from UDP-glucuronic acid to phenolic substrates. This approach eliminates the need for protecting groups, as enzymes exhibit regio- and stereoselectivity. While specific studies on the target compound are limited, analogous glucuronides of phenolic acids are synthesized using recombinant UGT isoforms expressed in E. coli.
Fermentation-Based Production
Microbial systems engineered to overexpress UGTs and glucuronic acid biosynthesis pathways offer a renewable route. Saccharomyces cerevisiae strains modified with Arabidopsis UGT genes produce glucuronidated phenolics in yields exceeding 200 mg/L, a framework applicable to the target compound.
Comparative Analysis of Methodologies
| Method | Yield | Stereochemical Control | Scalability |
|---|---|---|---|
| Mitsunobu Reaction | 70–80% | High | Moderate |
| Enzymatic Synthesis | 60–75% | Excellent | High |
| Continuous Flow Processes | 85–90% | Moderate | High |
Traditional chemical synthesis offers robust stereochemical control but requires multi-step protection and deprotection. Enzymatic routes, while scalable, face challenges in enzyme stability and cost. Industrial methods balance yield and scalability but demand specialized equipment .
Q & A
Basic: What analytical techniques are recommended for confirming the stereochemical configuration of (3S,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid?
Methodological Answer:
The stereochemical configuration can be confirmed using a combination of NMR spectroscopy and X-ray crystallography .
- NMR: Utilize 2D techniques like - HSQC and NOESY to identify coupling constants and spatial proximity of protons. For example, axial-equatorial coupling in the oxane ring can confirm chair conformations .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry. Evidence from structurally similar compounds (e.g., ) highlights the use of crystallography to resolve chiral centers in glycosidic linkages .
Advanced: How can solubility challenges of this compound in aqueous bioactivity assays be addressed?
Methodological Answer:
Solubility issues in hydroxyl-rich carboxylic acids often arise due to hydrogen bonding. Strategies include:
- pH Adjustment: Ionize the carboxylic acid group by preparing buffered solutions (pH > pKa). discusses pH-dependent solubility in structurally related phenolic acids .
- Co-solvents: Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins. For example, notes DMSO’s role in dissolving polar intermediates in biomedical studies .
- Derivatization: Temporarily protect hydroxyl groups as acetyl esters to improve lipophilicity, then regenerate the parent compound post-assay .
Basic: What synthetic routes are effective for forming the glycosidic bond in this compound?
Methodological Answer:
The glycosidic bond can be synthesized via Koenigs-Knorr reaction or enzymatic catalysis :
- Koenigs-Knorr: Use a brominated sugar donor (e.g., α-bromooxane) and a silver triflate catalyst to couple with the phenolic acceptor (2-carboxyphenol). demonstrates similar glycosylation steps in complex oxane derivatives .
- Enzymatic Methods: Glycosyltransferases (e.g., from Bacillus spp.) offer stereoselective coupling under mild conditions. references enzyme-mediated synthesis for chiral intermediates .
Advanced: How can computational modeling predict the compound’s interaction with β-glucosidase enzymes?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes:
- Docking: Use the enzyme’s crystal structure (PDB ID) to model interactions between the oxane ring’s hydroxyl groups and the active site (e.g., hydrogen bonds with catalytic residues Asp or Glu). ’s focus on environmental interactions of similar compounds suggests analogous computational workflows .
- MD Simulations: Run 100-ns simulations to assess binding stability and conformational changes. ’s emphasis on pharmacological research supports this approach .
Basic: How is purity assessed post-synthesis for this compound?
Methodological Answer:
HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) and HPLC-MS are standard:
- HPLC Retention Time: Compare against a certified reference standard. highlights >97% purity validation via HPLC for structurally related thiazole-carboxylic acids .
- Mass Spectrometry: ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H] ion at m/z 394.5, as seen in for a similar oxane derivative) .
Advanced: What experimental designs evaluate environmental persistence in aquatic systems?
Methodological Answer:
Adopt split-plot designs (as in ) and OECD guidelines :
- Laboratory Studies: Use OECD 301B (Ready Biodegradability Test) to monitor CO evolution under aerobic conditions. ’s framework for environmental fate studies applies here .
- Field Simulations: Employ microcosms with sediment-water systems to study hydrolysis and photodegradation. Analytical methods like LC-MS/MS track degradation products (e.g., salicylic acid from ester cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
